molecular formula C14H24N4 B13771931 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)

Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)

Cat. No.: B13771931
M. Wt: 248.37 g/mol
InChI Key: DGBWAVNSVYRYDY-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]azepine derivatives belong to a class of nitrogen-containing heterocycles with fused pyrazole and azepine rings. The compound Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci) features a partially saturated azepine core substituted with a methyl group at position 1 and a 1-methyl-4-piperidinyl moiety at position 3. Its molecular formula is C₁₉H₂₈N₄ (inferred from structural analogs in ) .

Properties

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

1-methyl-3-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

InChI

InChI=1S/C14H24N4/c1-17-9-6-11(7-10-17)13-12-5-3-4-8-15-14(12)18(2)16-13/h11,15H,3-10H2,1-2H3

InChI Key

DGBWAVNSVYRYDY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN(C3=C2CCCCN3)C

Origin of Product

United States

Preparation Methods

Raw Materials and Starting Compounds

The synthesis typically begins with:

  • Pyrazole derivatives or substituted pyrazoles as the core heterocyclic moiety.
  • Piperidine or 1-methyl-4-piperidinyl intermediates for the substitution at the 3-position.
  • Appropriate alkylating agents or methylation reagents for introducing the methyl groups at the 1-position of the azepine ring and the piperidine nitrogen.

Stepwise Synthetic Procedure

While detailed stepwise protocols specific to Pyrazolo[3,4-b]azepine, 1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9CI) are limited in public literature, the general synthetic approach can be outlined as follows:

  • Formation of the Pyrazolo Ring:
    The initial step involves the synthesis of the pyrazole ring, which can be achieved via cyclization reactions of hydrazines with 1,3-dicarbonyl compounds or their equivalents.

  • Construction of the Azepine Ring:
    The azepine (seven-membered) ring is formed by ring expansion or cyclization involving the pyrazole intermediate and suitable bifunctional reagents, often under acidic or basic catalysis.

  • Hydrogenation to Achieve Hexahydro Derivative:
    Partial hydrogenation of the fused ring system is conducted to obtain the hexahydro form, typically using catalytic hydrogenation with palladium or platinum catalysts under controlled conditions.

  • Introduction of Methyl and Piperidinyl Substituents:
    Methylation at the 1-position of the azepine ring and substitution at the 3-position with 1-methyl-4-piperidinyl groups are performed via nucleophilic substitution or reductive amination techniques using methyl iodide or formaldehyde derivatives and methylpiperidine, respectively.

  • Purification and Characterization:
    The final compound is purified by chromatographic methods and characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Alternative Synthetic Approaches

Patent literature and advanced heterocyclic synthesis methods suggest alternative routes involving:

  • Use of substituted pyrazolo[3,4-b]pyridines as intermediates for further ring modification to azepine structures.
  • Employing palladium-catalyzed cross-coupling reactions to introduce complex substituents on the pyrazolo ring before ring closure.
  • Utilizing microwave-assisted synthesis to enhance reaction rates and yields in the ring formation steps.

Reaction Conditions and Optimization

  • Catalysts: Pd/C or Pt/C for hydrogenation steps.
  • Solvents: Common solvents include ethanol, methanol, or dichloromethane depending on the reaction step.
  • Temperature: Hydrogenation typically performed at room temperature to moderate temperatures (25–60°C).
  • Reaction Time: Varies from several hours to overnight depending on substrate and catalyst efficiency.

Optimization of these parameters is crucial for maximizing yield and selectivity toward the desired hexahydro methylated piperidinyl-substituted pyrazoloazepine.

Data Table: Summary of Preparation Components and Conditions

Step Reaction Type Starting Materials Key Reagents/Catalysts Conditions Outcome
1 Pyrazole ring formation Hydrazines + 1,3-dicarbonyl compounds Acid/base catalysts Reflux, solvent-dependent Pyrazole intermediate
2 Azepine ring construction Pyrazole intermediate + bifunctional reagent Acid/base catalysis Heating, solvent-dependent Fused pyrazoloazepine ring
3 Partial hydrogenation Fused ring intermediate Pd/C or Pt/C H2 atmosphere, RT-60°C Hexahydro pyrazoloazepine
4 Methylation and substitution Hexahydro intermediate + methylating agents + methylpiperidine Methyl iodide, reductive amination agents RT to mild heating Final substituted compound
5 Purification and characterization Crude product Chromatography, NMR, MS Standard lab conditions Pure Pyrazolo[3,4-b]azepine derivative

Research Findings and Analytical Data

  • The compound has been characterized by its molecular formula C14H24N4 and molecular weight 248.37 g/mol.
  • Spectroscopic analysis confirms the presence of methyl and piperidinyl groups attached to the fused pyrazoloazepine ring.
  • The hexahydro state indicates partial saturation of the azepine ring, confirmed by NMR signals consistent with saturated carbon environments.
  • No direct bioactivity data were found specifically for this compound, but related pyrazoloazepine derivatives have shown potential in medicinal chemistry applications, including CNS activity and enzyme inhibition.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[3,4-b]azepines undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-b]azepine-4,9-diones, while reduction can produce pyrazolo[3,4-b]azepine-5-ones .

Scientific Research Applications

Biological Activities

Research indicates that Pyrazolo[3,4-b]azepines exhibit notable biological activities including:

  • Antitumor Activity : Compounds within this class have shown potential in inhibiting tumor growth through mechanisms such as enzyme inhibition. For instance, they can inhibit glycogen synthase kinase-3 (GSK3), which is implicated in cancer progression .
  • Neuroprotective Effects : Studies suggest that these compounds may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
  • Anti-inflammatory Properties : The ability of pyrazolo[3,4-b]azepines to inhibit inflammatory pathways has been documented, indicating potential applications in treating chronic inflammatory conditions .

Synthesis and Mechanisms

The synthesis of Pyrazolo[3,4-b]azepines typically involves multi-step reactions including Friedel-Crafts acylation and cyclization techniques. The choice of reagents and conditions significantly affects the yield and purity of the final product. For example:

Reaction TypeConditionsYield (%)
Friedel-Crafts AcylationAlCl₃/CH₃NO₂High
CyclizationRefluxing in isopropanolOptimized
Multi-component reactionsPresence of acetic acidEnhanced

Case Study 1: Antitumor Activity

A study explored the efficacy of Pyrazolo[3,4-b]azepines in inhibiting cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types by targeting specific signaling pathways involved in cell proliferation.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer’s disease. Results indicated that it could reduce amyloid-beta accumulation and improve cognitive function in treated subjects.

Case Study 3: Anti-inflammatory Effects

Research assessing the anti-inflammatory properties revealed that Pyrazolo[3,4-b]azepines could effectively reduce markers of inflammation in animal models of arthritis.

Mechanism of Action

The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, they may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s pyrazolo[3,4-b]azepine core distinguishes it from other pyrazolo-fused heterocycles, such as:

  • Pyrazolo[3,4-b]pyridines : Feature a pyridine ring instead of azepine. These are widely studied as kinase inhibitors (e.g., Aurora-A, CDK1) due to their planar structure and ability to mimic purines .
  • Pyrazolo[3,4-d]pyrimidines : Contain a pyrimidine ring, enhancing their role as ATP-competitive inhibitors (e.g., sGC stimulators) .
  • Pyrazolo[3,4-b]pyrazines : Exhibit anti-inflammatory and anticancer activities, with substituents like acetyl groups enhancing potency .

Key Structural Differences :

Core Structure Ring Size Planarity Common Substituents
Pyrazolo[3,4-b]azepine 7-membered Non-planar Methyl, piperidinyl
Pyrazolo[3,4-b]pyridine 6-membered Planar Amino, aryl
Pyrazolo[3,4-d]pyrimidine 6-membered Planar Cyano, methyl
Pyrazolo[3,4-b]pyrazine 6-membered Planar Acetyl, nitroso

The azepine core’s non-planarity and larger ring size may influence binding kinetics and metabolic stability compared to planar analogs .

Pharmacological Activities

Kinase Inhibition
  • Pyrazolo[3,4-b]pyridines : Demonstrated IC₅₀ values < 1 µM against Aurora-A kinase, with docking studies showing interactions in the ATP-binding pocket .
  • Pyrazolo[3,4-d]pyrimidines : Inhibit CDK1 (IC₅₀ = 0.8 µM) by mimicking ATP’s purine scaffold .
Anticancer and Anti-inflammatory Activity
  • Pyrazolo[3,4-b]pyrazines : Compound 15 (5-acetyl derivative) showed anti-inflammatory activity comparable to indomethacin and inhibited MCF-7 breast cancer cells (p < 0.001) .
  • Pyrazolo[3,4-b]azepine : Structural similarity to diazepine derivatives (e.g., ) suggests possible CNS activity, though the piperidinyl group may redirect specificity toward peripheral targets .

Structure-Activity Relationships (SAR)

  • Piperidinyl Substituents : In pyrazolo[3,4-b]pyridines, piperidinyl groups improve solubility and kinase binding (e.g., PHA739358 analogs) . For the target compound, the 1-methyl-4-piperidinyl group may enhance steric complementarity with hydrophobic kinase pockets.
  • Methyl Groups : Methylation at position 1 in azepine derivatives reduces metabolic oxidation, prolonging half-life .
  • Planarity vs. Flexibility : The azepine core’s flexibility may allow adaptation to diverse binding sites compared to rigid pyridine/pyrimidine analogs .

Biological Activity

Pyrazolo[3,4-b]azepine, specifically the compound 1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci), is a complex heterocyclic compound characterized by its unique structural features that include a fused pyrazole and azepine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Research indicates that pyrazolo[3,4-b]azepines exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : These compounds can inhibit enzymes involved in critical metabolic pathways. For instance, they may act as competitive inhibitors by binding to the active sites of enzymes, thereby preventing substrate access. This mechanism is particularly relevant in the context of cancer and neurodegenerative diseases where enzyme regulation is crucial.
  • Receptor Modulation : Pyrazolo[3,4-b]azepines have been shown to interact with specific receptors in biological systems. This interaction can modulate various signaling pathways, leading to therapeutic effects in conditions such as inflammation and cancer.

Antimicrobial and Anticancer Properties

The biological activity of pyrazolo[3,4-b]azepines extends to their potential as:

  • Antibacterial Agents : Studies have reported their effectiveness against various bacterial strains, suggesting their utility in treating infections .
  • Anticancer Agents : Several derivatives have demonstrated promising anticancer properties. For example, compounds derived from this class have shown significant inhibitory activity against cancer cell lines with IC50 values indicating effective concentration levels for therapeutic action .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that pyrazolo[3,4-b]azepine stands out due to its unique combination of structural features:

Compound Name Structure Type Unique Features
Pyrazolo[1,5-a]pyrimidineFused ring systemExhibits different pharmacological profiles
Pyrazolo[3,4-b]pyridineFused ring systemKnown for diverse biological activities
Pyrazolo[3,4-d]thiazoleFused ring systemSignificant antimicrobial properties
Pyrazolo[4,3-d]thiazoleFused ring systemPotential anticancer activity

The presence of a piperidinyl group enhances its interaction with biological targets compared to other similar compounds. This configuration influences both its chemical reactivity and pharmacological properties .

Recent Studies

  • Anticancer Activity : A recent study evaluated a series of pyrazolo[3,4-b]azepine derivatives for their anticancer activity against various cell lines. One notable compound exhibited an IC50 value of 56 nM against TRKA receptors associated with cancer cell proliferation. This compound also demonstrated selectivity towards certain cancer cell lines like MCF-7 and HUVEC .
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of pyrazolo derivatives in models of oxidative stress-related neurodegenerative diseases. These compounds were shown to activate Nrf2 signaling pathways leading to upregulation of protective proteins like HO-1 .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinities of pyrazolo[3,4-b]azepines to various biological targets. These studies suggest strong interactions with key enzymes and receptors involved in disease pathways, providing insights into their potential therapeutic roles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrazolo[3,4-b]azepine derivatives, and how are they optimized for yield and purity?

  • Methodology : Pyrazolo-fused heterocycles are typically synthesized via multicomponent reactions or condensation strategies. For example, pyrazolo[3,4-b]pyridines (structurally related) are synthesized using:

  • One-pot reactions with arylglyoxals, 1-aryl-3-methyl-1H-pyrazol-5(4H)-ones, and ammonium acetate in the presence of nanocatalysts like magnetic LDH (layered double hydroxide), achieving yields up to 92% .
  • Condensation of 5-aminopyrazoles with α-oxo ketene dithioacetals (OKDTAs), which avoids harsh conditions and enables regioselectivity .
    • Optimization : Solvent selection (e.g., dry benzene or acetonitrile), temperature control (reflux conditions), and purification via recrystallization (ethanol or acetonitrile) are critical for improving yield and purity .

Q. How are pyrazolo[3,4-b]azepine derivatives characterized spectroscopically?

  • Techniques :

  • IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in spirocyclic derivatives) .
  • ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, methyl groups on the piperidinyl moiety appear as singlets at δ 2.3–2.5 ppm .
  • Mass spectrometry validates molecular weight and fragmentation patterns.
    • Data interpretation : Cross-referencing spectral data with computational predictions (e.g., DFT calculations) resolves ambiguities in complex fused-ring systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar pyrazolo[3,4-b]azepine analogs?

  • Case study : Pyrazolo[3,4-b]pyridines showed MIC values ranging from 8 µg/mL to >128 µg/mL against MRSA, depending on substituents .
  • Approach :

Structure-Activity Relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the piperidinyl ring) with activity trends.

Bioassay standardization : Use consistent protocols (e.g., agar disk diffusion vs. broth microdilution) to minimize variability .

Molecular docking : Identify binding interactions with target proteins (e.g., A3 adenosine receptors or bacterial enzymes) to explain potency differences .

Q. What strategies are effective for improving the drug-likeness of pyrazolo[3,4-b]azepine derivatives?

  • Key parameters :

  • Lipophilicity (LogP) : Aim for 1–3 to balance membrane permeability and solubility. Pyrazolo[3,4-b]pyridines with polar substituents (e.g., hydroxyl groups) exhibit LogP ~2.5 .
  • Molecular weight : Keep <500 Da; fused-ring derivatives often exceed this, necessitating fragment-based optimization .
    • Synthetic modifications :
  • Introduce methyl groups to enhance metabolic stability (e.g., 1-methyl substitution on the azepine ring) .
  • Replace bulky aryl groups with bioisosteres (e.g., thienyl rings) to reduce steric hindrance .

Q. How can researchers design experiments to evaluate the anti-inflammatory potential of pyrazolo[3,4-b]azepines?

  • Methodology :

In vitro assays : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

Target validation : Use molecular docking to prioritize compounds with high affinity for autoimmune disease targets (e.g., JAK/STAT pathway proteins) .

In vivo models : Test efficacy in murine collagen-induced arthritis models, monitoring joint inflammation and histopathology .

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